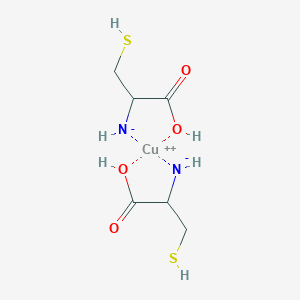
Copper;(1-carboxy-2-sulfanylethyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;(1-carboxy-2-sulfanylethyl)azanide is a chemical compound with the molecular formula C4H6CuNO2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of copper, a carboxyl group, a sulfanyl group, and an azanide group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper;(1-carboxy-2-sulfanylethyl)azanide typically involves the reaction of copper salts with appropriate organic ligands. One common method is the reaction of copper(II) sulfate with 1-carboxy-2-sulfanylethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Copper;(1-carboxy-2-sulfanylethyl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The azanide group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of suitable solvents like ethanol or methanol.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligands.
Reduction: Copper(I) complexes with retained ligands.
Substitution: New compounds with substituted azanide groups.
Scientific Research Applications
Copper;(1-carboxy-2-sulfanylethyl)azanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in enzyme mimetics and biological redox processes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Copper;(1-carboxy-2-sulfanylethyl)azanide involves its interaction with molecular targets such as enzymes and cellular components. The copper ion plays a crucial role in redox reactions, facilitating electron transfer processes. The compound can also bind to specific proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Copper;(1-carboxy-2-sulfanylethyl)azanide shares similarities with other copper complexes such as copper(II) acetate and copper(II) chloride.
- Compounds like this compound are unique due to the presence of both carboxyl and sulfanyl groups, which enhance their reactivity and versatility.
Uniqueness
- The combination of copper with carboxyl and sulfanyl groups in this compound provides unique redox properties and catalytic potential, distinguishing it from other copper complexes.
Properties
CAS No. |
13870-83-2 |
|---|---|
Molecular Formula |
C6H12CuN2O4S2 |
Molecular Weight |
303.9 g/mol |
IUPAC Name |
copper;(1-carboxy-2-sulfanylethyl)azanide |
InChI |
InChI=1S/2C3H6NO2S.Cu/c2*4-2(1-7)3(5)6;/h2*2,4,7H,1H2,(H,5,6);/q2*-1;+2 |
InChI Key |
AKMBAYBGSCYYRM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)[NH-])S.C(C(C(=O)O)[NH-])S.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




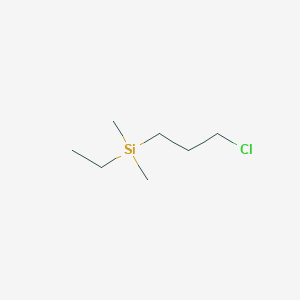



![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
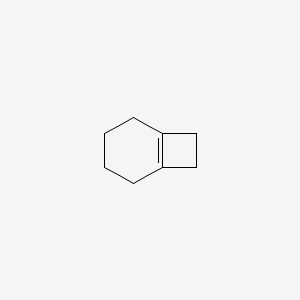
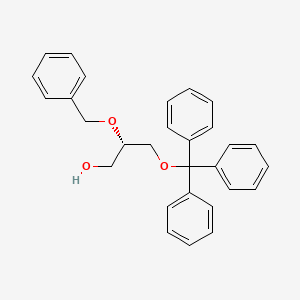
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

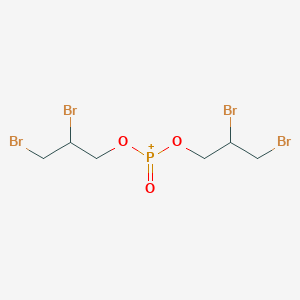
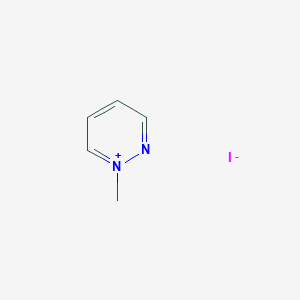
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
